molecular formula C16H17NO2 B13872810 N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide CAS No. 832102-25-7

N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13872810
CAS No.: 832102-25-7
M. Wt: 255.31 g/mol
InChI Key: SGBUHGQBGANFIV-UHFFFAOYSA-N
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Description

N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a naphthalene ring substituted with a formyl group at the 6-position and an amide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide typically involves the formylation of a naphthalene derivative followed by amide formation. One common method includes the Vilsmeier-Haack reaction to introduce the formyl group, followed by the reaction with 2,2-dimethylpropanamide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The naphthalene ring can also interact with hydrophobic pockets in biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Formylnaphthalen-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both formyl and amide functional groups.

Properties

CAS No.

832102-25-7

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(6-formylnaphthalen-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-14-7-6-12-8-11(10-18)4-5-13(12)9-14/h4-10H,1-3H3,(H,17,19)

InChI Key

SGBUHGQBGANFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)C=O

Origin of Product

United States

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